2-(Difluoromethoxy)-4-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two methoxy groups and two fluorine atoms attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method is the difluoromethylation of a naphthalene derivative using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)-4-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Difluoromethoxy)-4-methoxynaphthalene is used as a building block for the synthesis of more complex molecules.
Biology: Fluorinated compounds are often used in drug discovery due to their enhanced metabolic stability and bioavailability .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: Industrially, this compound can be used in the development of advanced materials, including polymers and coatings. The presence of fluorine atoms can enhance the thermal and chemical stability of these materials .
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)-4-methylaniline
- 2-(Difluoromethoxy)benzene
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-4-methoxynaphthalene is unique due to the presence of both methoxy and difluoromethoxy groups on the naphthalene ring. This dual substitution pattern can result in distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H10F2O2 |
---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-11-7-9(16-12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |
InChI-Schlüssel |
NIBTUHDAEDBPCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C21)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.